molecular formula C11H9BrN2O3 B11715328 Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate

Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate

Cat. No.: B11715328
M. Wt: 297.10 g/mol
InChI Key: DXMAJAQCHHZDMX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate: is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and functional groups such as a bromine atom, an oxo group, and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by esterification. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .

Scientific Research Applications

Chemistry: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-6-carboxylate
  • Ethyl 5-chloro-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate
  • Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxamide

Comparison: Compared to similar compounds, Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is unique due to the presence of the bromine atom at the 5-position and the ethyl ester group at the 7-position. These functional groups contribute to its distinct chemical reactivity and biological activity. The bromine atom makes it more reactive in substitution reactions, while the ethyl ester group enhances its solubility and bioavailability .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 5-bromo-8-oxopyrido[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-6-8(12)9-4-3-5-13-14(9)10(7)15/h3-6H,2H2,1H3

InChI Key

DXMAJAQCHHZDMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=NN2C1=O)Br

Origin of Product

United States

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